Methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate
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Overview
Description
Prostaglandin D2-methyl ester is a derivative of prostaglandin D2, a bioactive lipid compound involved in various physiological processes. Prostaglandin D2 is synthesized from arachidonic acid and plays a significant role in inflammation, immune responses, and regulation of sleep and pain . The methyl ester derivative is often used in research to study the biological effects and mechanisms of prostaglandin D2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prostaglandin D2-methyl ester typically involves the esterification of prostaglandin D2 with methanol. One common method is the reaction of prostaglandin D2 with methanol in the presence of an acid catalyst such as sulfuric acid or trimethylchlorosilane . The reaction is usually carried out at room temperature, and the product is purified by distillation or chromatography.
Industrial Production Methods
Industrial production of prostaglandin D2-methyl ester may involve more efficient and scalable methods such as microwave-assisted esterification. This method uses microwave irradiation to accelerate the reaction, significantly reducing the reaction time compared to conventional heating methods . The process can be optimized to produce high yields of the ester with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Prostaglandin D2-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different prostaglandin derivatives.
Reduction: Reduction reactions can modify the functional groups on the prostaglandin molecule.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of prostaglandin D2-methyl ester can yield various hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Prostaglandin D2-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of prostaglandins.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Prostaglandin D2-methyl ester exerts its effects by binding to specific G-protein-coupled receptors, namely the prostaglandin D2 receptor 1 (DP1) and prostaglandin D2 receptor 2 (DP2) . These receptors are involved in various signaling pathways that regulate inflammation, immune responses, and other physiological processes. The binding of prostaglandin D2-methyl ester to these receptors activates downstream signaling cascades, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin D2: The parent compound of prostaglandin D2-methyl ester, involved in similar biological processes.
Prostaglandin E2: Another prostaglandin with distinct but overlapping roles in inflammation and immune responses.
Prostaglandin F2α: Involved in reproductive processes and smooth muscle contraction.
Uniqueness
Prostaglandin D2-methyl ester is unique in its ability to serve as a stable and easily handled derivative of prostaglandin D2. Its methyl ester group enhances its solubility and stability, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBMQMMGBBWUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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